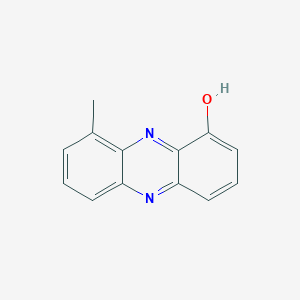

9-Methyl-1-phenazinol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10N2O |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

9-methylphenazin-1-ol |

InChI |

InChI=1S/C13H10N2O/c1-8-4-2-5-9-12(8)15-13-10(14-9)6-3-7-11(13)16/h2-7,16H,1H3 |

InChI Key |

XXUGUVGBZCZVDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C3C=CC=C(C3=N2)O |

Origin of Product |

United States |

Microbial Biosynthesis and Enzymatic Pathways of Phenazinols

Genetic and Enzymatic Foundations of Phenazine (B1670421) Core Synthesis

Key Enzymatic Steps in Phenazine-1-Carboxylic Acid Formation

The formation of phenazine-1-carboxylic acid (PCA) is a pivotal step in the biosynthesis of many phenazine derivatives. This process begins with chorismic acid, an important intermediate in the shikimate pathway. nih.gov A suite of enzymes, encoded by the phz operon, catalyzes the conversion of chorismic acid into the central phenazine scaffold. nih.gov

The key enzymes involved in this transformation are PhzA/B, PhzD, PhzE, PhzF, and PhzG. nih.gov The initial step is catalyzed by PhzE, which converts chorismic acid into 2-amino-2-deoxyisochorismic acid (ADIC). nih.govmdpi.com PhzE is therefore considered a crucial enzyme in the phenazine biosynthetic pathway. mdpi.com Subsequently, PhzD transforms ADIC into trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). mdpi.complos.org The enzyme PhzF is then responsible for the isomerization of DHHA. plos.org The final steps leading to the formation of the tricyclic phenazine core are catalyzed by the combined action of PhzA, PhzB, and PhzG, resulting in the production of 5,10-dihydrophenazine-1-carboxylic acid (DHPCA) and 5,10-dihydrophenazine-1,6-dicarboxylic acid (DHPDC). nih.govresearchgate.net These two compounds are central intermediates that can be further modified to produce a variety of strain-specific phenazines. nih.gov

Table 1: Key Enzymes in Phenazine-1-Carboxylic Acid (PCA) Biosynthesis

| Enzyme | Gene | Function | Precursor | Product |

| PhzE | phzE | Catalyzes the conversion of chorismic acid to ADIC. nih.govmdpi.com | Chorismic acid | 2-amino-2-deoxyisochorismic acid (ADIC) |

| PhzD | phzD | Transforms ADIC to DHHA. mdpi.complos.org | 2-amino-2-deoxyisochorismic acid (ADIC) | trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) |

| PhzF | phzF | Catalyzes the isomerization of DHHA. plos.orgiucr.org | trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) | Isomerized DHHA |

| PhzA/B | phzA/B | Involved in the condensation and rearrangement reactions to form the phenazine core. mdpi.com | Isomerized DHHA | DHPCA/DHPDC |

| PhzG | phzG | Catalyzes the final steps in the formation of DHPCA and DHPDC. nih.govacs.org | DHPDC/DHPCA precursors | 5,10-dihydrophenazine-1-carboxylic acid (DHPCA) and 5,10-dihydrophenazine-1,6-dicarboxylic acid (DHPDC) |

Methylation and Hydroxylation Mechanisms Leading to Phenazinols

Once the core phenazine structure is formed, a variety of modifying enzymes introduce functional groups that contribute to the structural diversity and biological activity of phenazinols. These modifications include hydroxylation and methylation, which are key steps in the biosynthesis of compounds like 9-Methyl-1-phenazinol.

Enzymatic hydroxylation is a critical modification in the biosynthesis of many phenazinols. A key enzyme in this process is PhzS, a flavin-dependent monooxygenase. acs.orgnih.gov PhzS is capable of catalyzing the decarboxylative hydroxylation of PCA to produce 1-hydroxyphenazine (B607933). nih.govresearchgate.net This enzyme belongs to the family of aromatic hydroxylases. nih.gov The three-dimensional structure of PhzS has been solved, providing insights into its catalytic mechanism. acs.org In some bacteria, such as Pseudomonas aeruginosa, PhzS works in concert with another enzyme, PhzM, in the biosynthesis of pyocyanin (B1662382). nih.gov However, PhzS alone is sufficient for the conversion of PCA to 1-hydroxyphenazine. nih.gov A PhzS-like protein from Lysobacter antibioticus, LaPhzS, has also been reported to convert PCA to 1-hydroxyphenazine. acs.orgnih.gov

The methylation of the phenazine core is another important modification, and in the case of this compound, it is a defining biosynthetic step. This reaction is catalyzed by methyltransferases, which typically use S-adenosylmethionine (SAM) as a methyl donor. nih.gov An example of such an enzyme is LaPhzM, an O-methyltransferase from Lysobacter antibioticus OH13. acs.orgnih.gov LaPhzM is responsible for the O-methylation of phenazine compounds and has been shown to have a broad substrate selectivity, capable of catalyzing the O-methylation of various natural phenazines. acs.orgnih.gov It can produce both monomethoxy and dimethoxy phenazine products. acs.orgnih.gov While LaPhzM is an O-methyltransferase, other phenazine-modifying methyltransferases, such as PhzM from P. aeruginosa, are N-methyltransferases involved in pyocyanin biosynthesis. nih.gov The crystal structure of LaPhzM has been determined, offering a molecular understanding of its activity and selectivity. acs.orgnih.gov

Beyond hydroxylation and methylation, the phenazine scaffold can undergo a variety of other post-synthetic modifications, leading to a vast array of derivatives with diverse biological activities. These modifications include glycosylation, prenylation, and N-oxidation. acs.orgnih.gov

Glycosylation: This involves the attachment of a sugar moiety to the phenazine core and is a common modification of natural phenazine products. nih.gov An example is 4-O-glucosyl-1-carboxyl-phenazine from a Streptomyces species. nih.gov

Prenylation: This modification involves the addition of a prenyl group to the phenazine structure. acs.org Prenylation is crucial for the pharmacological properties of many aromatic natural products. acs.org Both C-prenylation and O-prenylation of phenazines have been identified in Streptomyces strains. acs.org

N-Oxidation: The nitrogen atoms of the phenazine ring can be oxidized to form N-oxides. acs.org The N-monooxygenase LaPhzNO1 from L. antibioticus OH13 is an example of an enzyme that catalyzes this type of modification. acs.org However, it has been observed that methylation of neighboring hydroxyl groups can prevent the N-monooxygenase from oxidizing the phenazine nitrogen atom. acs.org

Metabolic Engineering and Biotechnological Production of Phenazinols

The elucidation of phenazine biosynthetic pathways has opened up opportunities for the biotechnological production of these compounds. Metabolic engineering and the use of heterologous expression systems are key strategies for enhancing the yield of known phenazinols and for producing novel derivatives.

Heterologous expression systems offer a powerful tool for the production of phenazinols. acs.org By introducing genes from one organism into a host that is more amenable to industrial-scale fermentation, it is possible to increase the production of desired compounds. For instance, the phenazine biosynthetic locus from Pseudomonas aureofaciens has been successfully expressed in Escherichia coli. nih.gov

More targeted approaches involve the introduction of specific modifying enzymes into a host strain that produces a precursor compound. For example, the heterologous expression of the monooxygenase PhzS from P. aeruginosa PAO1 in a PCA-producing strain of Pseudomonas chlororaphis resulted in the generation of 1-hydroxyphenazine. acs.org Furthermore, the co-expression of PhzS, the N-monooxygenase NaphzNO1, and the methyltransferase LaphzM in P. chlororaphis H18 has been used to create artificial pathways for the production of 1-hydroxyphenazine derivatives. acs.org Such strategies not only enhance the production of known phenazinols but also enable the creation of novel phenazine structures through the combination of enzymes from different biosynthetic pathways. acs.org

Information regarding this compound is Not Available in Public Research

Following a comprehensive search of publicly available scientific literature and research databases, detailed information regarding the microbial biosynthesis, enzymatic pathways, pathway reconstruction, and bioreactor cultivation specifically for the chemical compound This compound could not be located.

The provided outline requests specific details on "Pathway Reconstruction and Optimization Strategies" and "Bioreactor Cultivation and Fermentation Parameters" for this compound. However, the current body of research does not appear to cover these aspects for this particular phenazine derivative.

While extensive research exists for the biosynthesis and production of other phenazine compounds, this information is not directly transferable to this compound.

General research into phenazines reveals established principles that could theoretically inform future work on this compound:

General Phenazine Biosynthesis: The biosynthesis of the core phenazine structure from the shikimic acid pathway intermediate, chorismic acid, is well-documented. acs.orgumich.edunih.gov This process involves a conserved set of enzymes encoded by the phz operon. mdpi.com

Derivative Formation: The diversity of naturally occurring phenazines arises from the action of modifying enzymes that add functional groups like hydroxyls, methyl groups, and amides to the basic phenazine scaffold. acs.orgnih.gov For instance, the biosynthesis of pyocyanin (5-methyl-1-hydroxyphenazine), a structurally related compound, involves the enzymes PhzM (an N-methyltransferase) and PhzS (a hydroxylase). nih.govnih.gov

Pathway Reconstruction and Optimization: Scientists have successfully engineered microorganisms to produce specific phenazines at high yields. nih.gov Common strategies include introducing genes for specific modifying enzymes into a host organism that efficiently produces the precursor, phenazine-1-carboxylic acid (PCA). acs.orgmdpi.com Optimization often involves metabolic engineering and modifying fermentation conditions to enhance titers, which have reached grams-per-liter levels for compounds like phenazine-1-carboxamide (B1678076) (PCN). researchgate.netmdpi.com

Bioreactor Cultivation: The production of various phenazines has been optimized at the bioreactor scale. researchgate.net Key parameters that are typically fine-tuned include nutrient composition (e.g., carbon source, iron levels), pH, temperature, and dissolved oxygen, all of which can significantly impact final product yield. nih.govmdpi.com

Although these general principles are established for many phenazines, the specific enzymes, genetic constructs, microbial hosts, and fermentation parameters required for the production of this compound remain undefined in the available literature. One study on the chemical synthesis of various hydroxyphenazine (HP) analogues noted that 9-methyl HP was biologically inactive in their specific assays, in contrast to other substituted versions. nih.gov

Due to the absence of specific data, it is not possible to generate a scientifically accurate article on the microbial production of this compound as requested.

Chemical Synthesis and Derivatization Strategies for 9 Methyl 1 Phenazinol Analogues

Conventional Synthetic Approaches to Phenazine (B1670421) Scaffolds

The construction of the fundamental phenazine ring system can be achieved through several established synthetic routes. These methods provide the basis for the subsequent synthesis of more complex, substituted phenazines.

The Wohl-Aue reaction is a classical method for synthesizing phenazines, involving the condensation of an aromatic nitro compound with an aniline (B41778) in the presence of a strong base, such as potassium hydroxide (B78521). wikipedia.orgnih.gov This reaction, named after Alfred Wohl and W. Aue, has been a cornerstone in phenazine chemistry for over a century. wikipedia.org While effective, the traditional Wohl-Aue reaction often suffers from low yields and the formation of side products. skemman.is

Modern variations of this reaction have been developed to improve efficiency and expand its applicability. For instance, a modular synthesis approach has been employed to create libraries of halogenated phenazines, demonstrating the reaction's utility in generating diverse analogues. nih.gov The mechanism of the Wohl-Aue reaction is understood to proceed through an N-oxide intermediate, which can sometimes be isolated as the main product depending on the reaction conditions. nih.gov This intramolecular condensation is a powerful tool for creating the phenazine core structure. nih.gov

Table 1: Key Features of the Wohl-Aue Reaction

| Feature | Description |

| Reactants | Aromatic nitro compound and an aniline |

| Reagent | Strong base (e.g., potassium hydroxide) |

| Product | Phenazine |

| Advantages | Readily available starting materials |

| Disadvantages | Often low yields, potential for side products |

| Variants | Modular synthesis for libraries, isolation of N-oxide intermediates |

Another significant strategy for phenazine synthesis involves the cyclization of substituted diphenylamines. Specifically, 2-aminodiphenylamines and 2-nitrodiphenylamines are key precursors.

Reductive cyclization of 2-nitrodiphenylamines is a common method. thieme-connect.deresearchgate.net This can be achieved using various reducing agents, such as sodium borohydride (B1222165) in the presence of a base. skemman.isacs.org The reaction proceeds by reducing the nitro group to an amino group, which then undergoes intramolecular cyclization to form the phenazine ring. This approach has been extensively used and is often the subsequent step after the initial formation of the 2-nitrodiphenylamine (B16788) scaffold. skemman.is Novel cyclizations of 2-nitrodiphenylamines have been reported in both acidic and alkaline conditions to yield phenazines and their corresponding N-oxides. rsc.orgrsc.org

Oxidative cyclization of 2-aminodiphenylamines is also a viable route. thieme-connect.de This can be carried out by heating the 2-aminodiphenylamine (B160148) in nitrobenzene. uct.ac.za For example, heating 2-aminodiphenylamine at high temperatures can produce phenazine in good yields. lookchem.com

Table 2: Cyclization Reactions for Phenazine Synthesis

| Starting Material | Reaction Type | Key Reagents/Conditions | Product |

| 2-Nitrodiphenylamine | Reductive Cyclization | Sodium borohydride, base | Phenazine |

| 2-Nitrodiphenylamine | Cyclization | Acidic or alkaline media | Phenazine or Phenazine N-oxide |

| 2-Aminodiphenylamine | Oxidative Cyclization | Heat, nitrobenzene | Phenazine |

The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a direct and efficient method for forming the phenazine ring system. researchgate.netsapub.org This reaction is versatile and can be catalyzed by various reagents, including magnesium sulfate (B86663) heptahydrate, leading to excellent yields and simple work-up procedures. researchgate.netsapub.org

This approach is particularly useful for synthesizing specific phenazine derivatives by choosing appropriately substituted o-phenylenediamines and dicarbonyl compounds. For example, the reaction of o-phenylenediamine (B120857) with catechol in a high-boiling solvent under oxidizing conditions can yield phenazine. google.com One-pot, multi-component reactions involving o-phenylenediamines have also been developed for the synthesis of complex phenazine-containing structures. nih.govjrespharm.com

Targeted Synthesis of Methylated and Hydroxylated Phenazines

The introduction of methyl and hydroxyl groups onto the phenazine scaffold is crucial for creating analogues like 9-Methyl-1-phenazinol. These substitutions can be achieved through directed synthesis, where the functional groups are incorporated into the starting materials before cyclization, or through post-synthesis modification of the phenazine core.

A common strategy for synthesizing methylated and hydroxylated phenazines is to use substituted anilines and nitrobenzenes in a Wohl-Aue reaction or a related cyclization. For instance, the synthesis of 1-methoxyphenazine (B1209711) can be achieved through the cyclization of the corresponding methoxy-substituted diphenylamine. acs.org Similarly, hydroxylated phenazines can be synthesized from precursors containing hydroxyl groups. mdpi.com

The biosynthesis of hydroxylated phenazines in some bacteria, such as Pseudomonas aureofaciens, occurs through the enzymatic hydroxylation of a phenazine-1-carboxylic acid (PCA) intermediate. nih.gov This natural process highlights the possibility of regioselective hydroxylation. In synthetic chemistry, achieving such selectivity often requires careful planning of the synthetic route.

A study on the synthesis of myxin (B609384) regioisomers, which are hydroxylated and methoxylated phenazine-5,10-dioxides, demonstrates a targeted approach. skemman.is The synthesis started from 1,3-dihydroxyphenazine 5,10-dioxide, and through selective protection and methylation steps, the desired 1-hydroxy-3-methoxyphenazine 5,10-dioxide and 1-methoxy-3-hydroxyphenazine 5,10-dioxide were obtained. skemman.is

Achieving specific substitution patterns, or regioselectivity, is a significant challenge in phenazine synthesis. The position of the substituents on the final phenazine ring is determined by the substitution pattern of the precursors. For example, in the synthesis of fluorescent alkoxy-substituted phenazines, nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines were used to achieve regioselective synthesis. acs.orgnih.gov This method allows for the controlled placement of up to four different substituents at designed positions. acs.orgnih.gov

The Buchwald-Hartwig amination followed by a tandem catalytic reduction and oxidative cyclization has been shown to be an effective method for the regioselective synthesis of phenazine derivatives. acs.orgnih.gov This approach provides a single isomer as the product. acs.org

Stereoselective synthesis is also a consideration, particularly when creating complex, polycyclic phenazine analogues. For instance, the stereoselective synthesis of structurally simplified cephalostatin analogues, which contain a phenazine-like core, has been achieved using multiple Heck reactions. nih.gov

Table 3: Methods for Targeted Phenazine Synthesis

| Synthetic Goal | Approach | Key Features |

| Methylated/Hydroxylated Phenazines | Directed synthesis using substituted precursors | Functional groups are present in the starting anilines or nitrobenzenes. |

| Regioselective Synthesis | Use of nonsymmetrically substituted precursors | Allows for precise control over the position of substituents. |

| Regioselective Synthesis | Buchwald-Hartwig amination and tandem cyclization | Yields a single, specific isomer. |

| Stereoselective Synthesis | Multiple Heck reactions | Used for complex, multi-ring phenazine analogues. |

Buchwald-Hartwig Coupling and Reductive Cyclization for Phenazinol Derivatives

A significantly more efficient and higher-yielding pathway to phenazinol precursors involves a two-step sequence: a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction followed by a reductive cyclization. nih.govnih.gov This modern approach offers greater modularity and improved yields for creating diverse phenazine scaffolds.

The first step, the Buchwald-Hartwig amination, forges a C-N bond between an aryl halide (or pseudohalide) and an amine. organic-chemistry.org In the context of phenazine synthesis, this typically involves coupling various substituted anilines with a functionalized nitroarene, such as 2-bromo-3-nitroanisole (B183254). nih.gov This reaction has been optimized to produce the desired bis(2-nitrophenyl)amine (B107571) intermediates in high yields. For instance, the coupling of various anilines with 2-bromo-3-nitroanisole has been reported to proceed with an average yield of 70%. nih.govnih.gov

The subsequent step is a base-promoted reductive cyclization of the nitroarene intermediate. nih.gov This transformation is commonly achieved using reducing agents like sodium borohydride in the presence of a base such as sodium ethoxide in ethanol. nih.gov This cyclization step efficiently forms the core phenazine ring system, yielding 1-methoxyphenazine analogues with an average yield of around 68%. nih.gov The resulting methoxy (B1213986) group can then be readily demethylated, for example using boron tribromide (BBr3), to afford the corresponding phenazinol. nih.gov

This Buchwald-Hartwig/reductive cyclization strategy has been successfully applied to generate libraries of halogenated phenazines for biological screening, demonstrating its robustness and efficiency compared to classical methods. nih.govnih.gov

Table 1: Representative Yields for Phenazine Synthesis via Buchwald-Hartwig/Reductive Cyclization

| Step | Reagents & Conditions | Average Yield | Reference |

| Buchwald-Hartwig Coupling | Anilines, 2-bromo-3-nitroanisole, Pd₂(dba)₃, ligand, base | 70% | nih.govnih.gov |

| Reductive Cyclization | Nitroarene intermediate, NaBH₄, NaOEt, EtOH | 68% | nih.govnih.gov |

| Demethylation | 1-Methoxyphenazine intermediate, BBr₃ | 89% | nih.gov |

| This table presents generalized average yields for the key steps in the synthesis of phenazinol precursors. |

Structural Modification and Library Synthesis of this compound Analogues

The phenazine core is a versatile template for structural modification, allowing for the synthesis of extensive compound libraries to probe structure-activity relationships (SAR).

Substitution at the Phenazine Ring System (e.g., Halogenation, Acylamide Incorporation)

Strategic substitution on the phenazine rings is crucial for modulating the biological activity of the resulting analogues.

Halogenation: The introduction of halogen atoms at various positions of the phenazine scaffold has been a successful strategy for enhancing biological potency. nih.gov Following the formation of the core phenazinol structure, halogenation can be achieved using standard electrophilic aromatic substitution reactions. For example, treatment with N-bromosuccinimide (NBS) is an effective method for introducing bromine atoms onto the electron-rich phenazine ring, affording brominated analogues in good yields (average 71%). nih.gov The position of substitution is dictated by the existing substitution pattern on the ring. This approach has led to the identification of potent analogues, such as 7-chloro and 7-phenoxy derivatives, which exhibit significantly enhanced bioactivity. nih.gov Conversely, substitutions at other positions, like the 9-position with methyl or ethyl groups, have been shown to render the compounds inactive, highlighting the sensitivity of the molecule's activity to its substitution pattern. nih.gov

Acylamide Incorporation: The incorporation of an acylamide functional group, specifically a phenazine-1-carboxamide (B1678076) moiety, is another key structural modification. acs.orgmdpi.com This feature is present in several natural and synthetic phenazines with notable biological profiles. mdpi.com The synthesis of these derivatives can be achieved by creating phenazines bearing a carboxylic acid group, which can then be converted to the corresponding carboxamide through standard amide coupling reactions. The nature of the substituent on the amide nitrogen provides another avenue for diversification and activity modulation. acs.org

Table 2: Impact of Substitution on the Phenazine Scaffold

| Modification Type | Position | Substituent | Impact on Activity | Reference |

| Halogenation | 7 | -Cl, -Br | Increased Potency | nih.gov |

| Halogenation | 7 | -OPh | Increased Potency | nih.gov |

| Alkylation | 9 | -CH₃, -C₂H₅ | Inactive | nih.gov |

| Acylamide | 1 | -CONH₂ | Biologically Active | mdpi.com |

| This table summarizes the effects of different substituents at various positions on the phenazine ring. |

Generation of N-Oxide Derivatives

Phenazine N-oxides are important derivatives that often act as intermediates in phenazine biosynthesis and metabolism and can possess significant biological activity themselves. nih.govresearchgate.net Several synthetic routes to phenazine N-oxides have been developed.

One common method is the intramolecular condensation variant of the Wohl-Aue reaction, where an aromatic nitro compound condenses with an aniline in the presence of a base. nih.gov Under certain mild conditions, the N-oxide intermediate can be isolated as the main product. nih.gov Another approach involves the condensation of benzofuroxan (B160326) with a substituted phenol, such as phloroglucinol, in the presence of a base like potassium hydroxide or N,N-diisopropylethylamine to yield a phenazine di-N-oxide. orgsyn.org Photochemical methods have also been reported, such as the irradiation of N-acyl-2'-methylthio-2-nitrodiphenylamine derivatives, which leads to the formation of phenazine 5-oxides in high yield. rsc.org Furthermore, microbial synthesis offers an alternative route for generating specific N-oxide derivatives, such as 1-hydroxyphenazine (B607933) N'10-oxide, using engineered bacterial strains. nih.gov

Synthetic Challenges and Yield Optimization

While modern methods have greatly improved the synthesis of phenazines, several challenges remain. The chemical synthesis of phenazines can be hampered by the generation of toxic by-products, low yields, and difficulties in purification. nih.gov Classical methods like the Wohl-Aue reaction are particularly problematic due to the harsh conditions required (e.g., refluxing toluene (B28343) with potassium hydroxide), which often lead to very low yields. nih.gov

Table 3: Comparison of Synthetic Routes for Phenazine Scaffolds

| Synthetic Route | Typical Conditions | Key Challenges | Improvements & Yields | Reference |

| Wohl-Aue Reaction | Aniline, Nitroarene, KOH, Refluxing Toluene | Harsh conditions, Low yields, Purification issues | nih.gov | |

| Buchwald-Hartwig / Reductive Cyclization | Pd-catalysis, NaBH₄ | Multi-step process | High yields (avg. >65% per step), Modular, Milder conditions | nih.govnih.gov |

| Benzofuroxan Condensation | Benzofuroxan, Phenol, Base | Recrystallization needed for purification | Use of DIPEA in MeOH/H₂O improves yield and simplifies purification | orgsyn.org |

| This table compares different synthetic strategies for constructing the phenazine core, highlighting challenges and optimizations. |

Structure Activity Relationship Sar Studies of Phenazinols with Methyl Substituents

Influence of Methyl Group Position on Molecular Interactions

The position of a methyl substituent on the phenazine (B1670421) ring can dramatically alter its interaction with biological targets. This is primarily due to steric and conformational effects that dictate how the molecule can bind within a receptor or active site.

The introduction of a methyl group at the 9-position of a 1-hydroxyphenazine (B607933) (HP) scaffold has been shown to have a profound impact on its ability to bind with metal(II) cations. nih.gov In a study investigating the biofilm-eradicating properties of HP derivatives, it was found that 9-methyl and 9-ethyl substituted HPs were unable to bind metal(II) cations. nih.gov This disruption of metal-chelation capabilities is a critical piece of structure-activity relationship (SAR) information, suggesting that for this class of compounds, metal(II) binding is a key component of their mode of action against biofilms. nih.gov The inability to chelate metals, likely due to steric hindrance from the 9-alkyl group, provides a clear example of how a seemingly minor structural modification can abolish a crucial biomolecular interaction.

The size and position of a methyl group can introduce steric hindrance, a phenomenon where the non-bonding interactions between the substituent and a binding site impede optimal association. libretexts.orgpsu.edu For instance, as the size of an alkyl group on a benzene (B151609) ring increases, electrophilic attack at the adjacent ortho position becomes more difficult. libretexts.org This principle of steric hindrance is directly applicable to phenazinol derivatives.

In the case of 9-methyl-1-phenazinol, the methyl group is positioned in the bay region, a sterically crowded area of the molecule. This can lead to conformational changes in the molecule itself and can present a physical barrier to interaction with a biological target. For example, studies on other aromatic systems have shown that bulky substituents can force the molecule to adopt a non-planar conformation to relieve steric strain. wikipedia.org This can have significant consequences for the molecule's ability to fit into a flat, aromatic binding pocket of a receptor or enzyme.

Electronic Effects of Methylation on Phenazinol Activity Profiles

Beyond steric effects, the addition of a methyl group to the phenazinol ring system also induces significant electronic changes that can modulate its activity. Methyl groups are known to be weakly electron-donating through an inductive effect, which can alter the redox properties and the distribution of electron density across the aromatic system. libretexts.orgnih.gov

The redox potential of a phenazine derivative is a critical determinant of its biological activity, as many of their functions involve electron transfer processes. nih.govnih.gov The introduction of electron-donating groups, such as methyl groups, is expected to make the reduction of the phenazine ring more difficult, thereby lowering its redox potential. Conversely, electron-withdrawing groups would increase the redox potential.

A methyl group, through its electron-donating inductive effect, can increase the electron density of the aromatic ring to which it is attached. libretexts.org This can have several consequences for the reactivity and interactions of the phenazinol molecule. An increase in electron density can enhance the reactivity of the ring towards electrophilic attack. cdnsciencepub.com

The position of the methyl group is crucial in determining how the electron density is redistributed. In the case of this compound, the methyl group is attached to one of the outer benzene rings of the phenazine core. This would primarily increase the electron density on that specific ring, potentially influencing its stacking interactions with aromatic residues in a binding site. The altered electron distribution can also affect the acidity of the hydroxyl group at the 1-position and the basicity of the nitrogen atoms in the central pyrazine (B50134) ring, further modulating potential hydrogen bonding and other non-covalent interactions.

Comparative SAR Analysis between this compound and Other Phenazinol Isomers

The biological activity of methylated phenazinols is highly dependent on the position of the methyl group. A comparative analysis reveals distinct differences in efficacy between isomers.

For instance, in a study on halogenated 1-hydroxyphenazine (HP) derivatives, substitutions at various positions of the HP scaffold were explored to determine their impact on antibacterial and biofilm eradication activities. nih.gov The findings highlighted that while substitutions at positions 6 and 7 with alkyl groups (including methyl) significantly enhanced antibacterial activities, substitutions at position 8 with a methyl group resulted in decreased activity compared to the parent HP. nih.gov Specifically, 8-methyl HPs were found to be less active. nih.gov

In contrast, the 9-substituted HPs, including this compound, were primarily investigated for their metal-binding capabilities, which were found to be abolished. nih.gov This suggests a different mode of action or a critical loss of function compared to isomers with methyl groups at other positions.

The table below summarizes the observed effects of methyl group position on the activity of 1-hydroxyphenazine derivatives based on available research.

| Position of Methyl Group | Observed Effect on Activity | Reference |

| 6 | Enhanced antibacterial and biofilm eradication activity | nih.gov |

| 7 | Enhanced antibacterial and biofilm eradication activity | nih.gov |

| 8 | Decreased antibacterial activity compared to parent HP | nih.gov |

| 9 | Disrupted metal(II) chelation | nih.gov |

This comparative data underscores the critical importance of the substituent's location in determining the biological profile of a phenazinol derivative. The unique effect of the 9-methyl substitution, specifically its disruption of metal binding, sets it apart from other isomers where methylation at different positions can either enhance or diminish antibacterial efficacy through potentially different mechanisms. nih.gov

Mechanistic Investigations of Biological Activities

Redox Cycling and Reactive Oxygen Species (ROS) Generation

The core of phenazine (B1670421) bioactivity lies in their ability to undergo redox cycling. This process involves the acceptance and donation of electrons, which can have profound effects within a biological system.

Phenazines are known to act as electron shuttles, facilitating the transfer of electrons between different molecules and cellular components. This capability is critical in various microbial processes, including anaerobic survival and energy production. Research would be needed to determine if 9-Methyl-1-phenazinol possesses similar electron shuttling properties and to identify its specific electron donors and acceptors in biological systems.

Many phenazines are involved in quorum sensing, a form of bacterial cell-to-cell communication that coordinates gene expression in response to population density. They can act as signaling molecules themselves or influence the production and perception of other signaling molecules. Investigations into whether this compound is produced in a quorum-sensing-dependent manner or if it can modulate quorum sensing pathways in bacteria would be required to establish its role in intercellular signaling.

A common consequence of phenazine redox cycling is the generation of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide. This occurs when reduced phenazines transfer electrons to molecular oxygen. The resulting ROS can cause damage to cellular macromolecules, including DNA, proteins, and lipids, leading to oxidative stress. Detailed studies would be necessary to ascertain if this compound can generate ROS and to elucidate the specific molecular mechanisms by which it might induce oxidative stress in different cell types.

Molecular Interactions with Cellular Components

The biological effects of any compound are ultimately determined by its direct interactions with cellular molecules.

Some flat, aromatic molecules can insert themselves between the base pairs of DNA, a process known as intercalation. This can interfere with DNA replication and transcription and can also inhibit the function of enzymes like topoisomerases, which are essential for managing DNA topology. Biophysical studies would be needed to explore the potential of this compound to intercalate into DNA and to assess its inhibitory activity against topoisomerases.

The specific binding of a small molecule to a protein can modulate its function, either by inhibiting or activating it. The diverse biological effects of phenazines suggest that they may interact with a variety of cellular proteins. To understand the molecular targets of this compound, studies employing techniques such as affinity chromatography and proteomics would be essential to identify its protein binding partners and to characterize its effects on their enzymatic activity.

Despite a comprehensive search for scientific literature, detailed information focusing specifically on the chemical compound This compound is not available for the outlined topics. Research on the biological activities of phenazine compounds has largely concentrated on other derivatives, such as phenazine-1-carboxylic acid (PCA), pyocyanin (B1662382), and 5-methyl-phenazine-1-carboxylic acid.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound. The specific mechanistic details regarding its metal ion chelation, membrane interactions, and its precise influence on microbial physiology and community dynamics have not been sufficiently investigated or reported in the available scientific literature.

To fulfill the user's request, further experimental research focused directly on this compound would be required to generate the specific data needed for each of the outlined sections and subsections. Without such dedicated studies, any attempt to create the requested article would rely on speculation and extrapolation from related but distinct phenazine compounds, which would violate the strict instruction to focus solely on this compound.

Analytical and Spectroscopic Characterization Methodologies for Phenazinols

Chromatographic Separation and Purification Techniques

Chromatography is a cornerstone for the isolation and purification of individual phenazinol derivatives from biological extracts or synthetic reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, purification, and quantification of phenazine (B1670421) derivatives. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. nih.gov The separation is based on the differential partitioning of the compounds between the two phases.

For phenazine compounds, the mobile phase often consists of a mixture of methanol (B129727) or acetonitrile (B52724) and a buffer solution, such as a phosphate (B84403) buffer. nih.gov The specific gradient and composition of the mobile phase are optimized to achieve the best resolution for the target compounds. For instance, a method for determining phenazine-1-carboxylic acid (PCA) utilized a mobile phase of methanol and a 5 mmol/L phosphate buffer (pH 5.0) in a 60:40 ratio. nih.gov Detection is typically performed using a UV-Vis detector set at a wavelength where the phenazine chromophore exhibits strong absorbance, such as 248 nm for PCA. nih.gov This technique has proven to be sensitive, accurate, and reproducible for the analysis of phenazines. nih.gov HPLC can be scaled up for preparative separation to isolate pure compounds for further structural analysis. nih.govnih.gov

Below is an interactive table summarizing typical HPLC conditions used for the analysis of related phenazine compounds.

| Compound | Column Type | Mobile Phase | Detection Wavelength (nm) | Flow Rate (mL/min) | Reference |

| Phenazine-1-carboxylic acid (PCA) | Reversed-Phase | Methanol / 5mM Phosphate Buffer (pH 5.0) (60:40) | 248 | 1.0 | nih.gov |

| Phenazine Derivatives | Reversed-Phase (C18) | Acetonitrile / Water (with 0.1% acetic acid) | 200-800 (Diode Array) | 0.22 | uni-konstanz.de |

| General Phenazines | Reversed-Phase | (Not specified) | Spectrophotometric quantification post-separation | (Not specified) | researchgate.net |

When dealing with complex mixtures containing multiple, structurally similar phenazinols, standard one-dimensional HPLC may not provide sufficient resolution. shimadzu.com In such cases, advanced separation methods are required. Multidimensional chromatography, which combines different separation techniques or columns, can achieve significantly higher separation power. shimadzu.com This could involve coupling different types of HPLC columns or hyphenating HPLC with other techniques like capillary electrophoresis. nih.gov

Capillary zone electrophoresis (CZE) is another powerful technique that has been successfully used for the rapid analysis of phenazines like PCA and 2-hydroxyphenazine. researchgate.net CZE separates compounds based on their electrophoretic mobility in an electric field, offering a different separation mechanism than HPLC and allowing for the resolution of compounds that might co-elute in a chromatographic system. researchgate.net Such advanced methods are crucial for resolving isomeric phenazines and purifying low-abundance derivatives from complex biological matrices.

Advanced Spectroscopic Techniques for Structural Elucidation

Once a phenazinol is purified, a suite of spectroscopic techniques is used to determine its exact molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds like 9-Methyl-1-phenazinol.

¹H NMR: Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic rings and a characteristic singlet for the methyl (CH₃) group. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are diagnostic of the substitution pattern on the phenazine core. nih.gov

¹³C NMR: Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. The chemical shifts indicate the type of carbon (e.g., aromatic, methyl, or bonded to an oxygen/nitrogen). acs.org

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assembling the final structure. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HMBC reveals correlations between protons and carbons that are two or three bonds away. semanticscholar.org For example, an HMBC correlation from the methyl protons to adjacent carbons in the phenazine ring would definitively confirm the position of the methyl group. semanticscholar.org

The following table outlines the predicted ¹H and ¹³C NMR spectral data for this compound based on known data for similar phenazine structures.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |

| -CH₃ (at C9) | ~2.5 - 3.7 | ~17 - 25 | Singlet (s) |

| Aromatic CH | ~7.2 - 8.5 | ~105 - 145 | Doublets (d), Triplets (t), Multiplets (m) |

| C-O (C1) | - | ~150 - 160 | Quaternary Carbon |

| C-N | - | ~134 - 142 | Quaternary Carbons |

Mass Spectrometry (MS) is a vital technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. semanticscholar.org

For this compound, with a molecular formula of C₁₃H₁₀N₂O, the expected exact mass is 210.0793 Da. chemsrc.com In electrospray ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺, which would have an m/z (mass-to-charge ratio) of approximately 211.0871. semanticscholar.orgnih.gov

Tandem MS (MS/MS) involves fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern provides structural information that acts as a molecular fingerprint. The fragmentation of the phenazine core and the loss of substituents like the methyl group can help confirm the compound's identity. nih.govnih.gov

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀N₂O | chemsrc.com |

| Average Molecular Weight | 210.23 g/mol | chemsrc.com |

| Exact Mass | 210.0793 Da | - |

| Expected [M+H]⁺ ion (ESI-MS) | m/z 211.0871 | semanticscholar.orgnih.gov |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for compounds containing chromophores, such as the extended aromatic system of the phenazine core. nist.gov The UV-Vis spectrum of a phenazine derivative provides characteristic absorption maxima (λmax) that are indicative of its electronic structure. semanticscholar.org

The position and intensity of these absorption bands are influenced by the substituents on the phenazine ring. For example, phenazine-1-carboxylic acid shows absorption maxima around 249 nm and 370 nm. uni-konstanz.de The linear or angular fusion of additional rings can cause a significant bathochromic (red) shift in the absorption maxima. semanticscholar.org UV-Vis spectroscopy is also a valuable tool for studying the redox properties of phenazines, as the absorption spectrum changes when the compound undergoes oxidation or reduction, a process that is often a key part of their biological function. nih.gov This spectroelectrochemical approach allows for the characterization of the electron transfer processes involving the phenazinol. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending, correspond to the absorption of energy at characteristic wavenumbers (typically expressed in cm⁻¹). The resulting IR spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.

In the analysis of phenazinol compounds, such as this compound, IR spectroscopy is instrumental in confirming the presence of key structural features. The phenazine core, along with its substituents (hydroxyl and methyl groups), gives rise to a series of characteristic absorption bands.

The general regions of interest in the IR spectrum of a phenazinol include:

O-H Stretching: The hydroxyl (-OH) group typically exhibits a broad absorption band in the region of 3200-3600 cm⁻¹. The broadening is due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group occurs just below 3000 cm⁻¹. libretexts.org

C=C and C=N Stretching: The aromatic rings of the phenazine structure contain C=C and C=N bonds. These stretching vibrations typically appear in the 1400-1650 cm⁻¹ region. researchgate.netekb.eg

C-O Stretching: The stretching vibration of the C-O bond of the hydroxyl group is usually observed in the 1000-1260 cm⁻¹ range.

C-N Stretching: The C-N stretching vibrations of the heterocyclic ring can be found in the 1000-1350 cm⁻¹ region. researchgate.net

Aromatic C-H Bending: Out-of-plane bending vibrations for aromatic C-H bonds are characteristic and appear in the 675-900 cm⁻¹ region, providing information about the substitution pattern of the aromatic rings. mdpi.com

Below is a table summarizing typical IR absorption bands for functional groups found in phenazine derivatives.

| Vibrational Mode | Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 (Broad) |

| C-H Stretch (Aromatic) | Aromatic Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Methyl (-CH₃) | 2850 - 3000 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C=N Stretch | Heterocyclic Ring | 1500 - 1650 |

| C-O Stretch | Phenolic Hydroxyl | 1000 - 1260 |

| C-N Stretch | Heterocyclic Ring | 1000 - 1350 |

| C-H Bend (Out-of-plane) | Aromatic Ring | 675 - 900 |

This table presents generalized data for phenazine derivatives.

X-ray Crystallography for Absolute Stereochemistry and Conformation

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms are determined, revealing the exact molecular structure.

In the context of phenazinol research, X-ray crystallography can:

Determine Molecular Geometry: The technique yields precise measurements of bond lengths and angles, revealing details such as the planarity of the phenazine ring system and the orientation of its substituents. researchgate.netresearchgate.net

Analyze Crystal Packing: It shows how molecules are arranged in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and π–π stacking, which can influence the physical properties of the solid. nih.govmdpi.com

Establish Absolute Stereochemistry: For phenazinol derivatives that are chiral, X-ray crystallography can determine the absolute configuration (R or S) of each stereocenter, which is often a critical factor for biological activity.

The data obtained from an X-ray diffraction experiment includes the crystal system, space group, and unit cell dimensions. These parameters describe the symmetry and size of the basic repeating unit of the crystal.

Below is a table with example crystallographic data for a phenazine derivative, illustrating the type of information obtained from such an analysis.

| Parameter | Value (for 8-chloro-1H-pyrrolo[2,3-b]phenazine 5-oxide) |

| Empirical Formula | C₁₄H₈ClN₃O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.9514(8) |

| b (Å) | 9.1568(10) |

| c (Å) | 10.2067(11) |

| α (°) | 84.509(2) |

| β (°) | 82.936(2) |

| γ (°) | 72.357(2) |

| Volume (ų) | 613.25(12) |

This table presents data for a representative phenazine derivative to illustrate the output of X-ray crystallography. nih.gov

Theoretical and Computational Chemistry Approaches to 9 Methyl 1 Phenazinol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can elucidate electronic structure, molecular orbital energies, and charge distribution, which are key determinants of a molecule's chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying complex organic molecules. For 9-Methyl-1-phenazinol, DFT calculations would involve determining the electron density to derive various molecular properties.

Unfortunately, a specific DFT study on this compound is not available in the public domain. Such a study would typically calculate optimized molecular geometry, bond lengths, and bond angles. Furthermore, vibrational frequencies could be computed and compared with experimental infrared and Raman spectra to validate the calculated structure. Electronic properties such as ionization potential, electron affinity, and dipole moment would also be obtained, providing a comprehensive picture of the molecule's electronic characteristics.

Charge Distribution and Reactivity Prediction

The distribution of electron density within a molecule is fundamental to its reactivity. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide information on the partial atomic charges on each atom in this compound. This data helps in identifying electron-rich and electron-deficient regions of the molecule.

A molecular electrostatic potential (MEP) map would visually represent the charge distribution, with different colors indicating areas of positive, negative, and neutral potential. These maps are instrumental in predicting how the molecule would interact with other molecules, including biological receptors. Regrettably, no specific studies on the charge distribution and reactivity of this compound are currently available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

To develop a QSAR model for phenazinol derivatives, a dataset of compounds with known biological activities (e.g., antibacterial, antifungal) would be required. Various molecular descriptors, which are numerical representations of chemical information, would be calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would then be employed to build a model that correlates the descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, untested compounds. There are currently no published QSAR models specifically developed for a series of compounds that includes this compound.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal computational techniques for predicting the interaction of a small molecule, such as this compound, with a biological target, typically a protein. These methods are instrumental in drug discovery and molecular biology for understanding binding mechanisms and predicting the affinity of a ligand for a receptor.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, this involves computationally placing the molecule into the binding site of a target protein and evaluating the energetic favorability of the resulting conformations. The phenazine (B1670421) scaffold is known to interact with various biological targets, and theoretical docking studies can elucidate the specific interactions of the this compound derivative.

Key interactions that can be modeled include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions. For instance, the hydroxyl group at the 1-position of this compound can act as a hydrogen bond donor or acceptor, while the planar phenazine ring system is well-suited for pi-stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within a protein's active site. The methyl group at the 9-position can contribute to hydrophobic interactions, potentially influencing the molecule's orientation and specificity for a particular binding pocket.

Recent studies on similar phenazine derivatives have demonstrated their potential to interact with enzymes such as cholinesterases. yuksekihtisasuniversitesi.edu.tr A hypothetical docking study of this compound against a target like acetylcholinesterase (AChE) would likely show the phenazine core situated within the enzyme's active site gorge, with the hydroxyl and methyl groups forming specific contacts with key residues.

Table 1: Illustrative Molecular Docking Results of this compound with a Hypothetical Protein Target

| Interaction Type | Interacting Residue (Example) | Distance (Å) |

| Hydrogen Bond | TYR130 | 2.1 |

| Pi-Pi Stacking | TRP84 | 3.5 |

| Hydrophobic | PHE330 | 4.2 |

Note: The data in this table is illustrative and based on typical interactions observed for phenazine derivatives.

Molecular dynamics (MD) simulations can further refine the static picture provided by molecular docking. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-protein complex. A simulation of this compound bound to a target protein would reveal the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction. Such simulations can confirm the key interactions predicted by docking and provide a more realistic representation of the binding event. nih.gov

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. Conformational analysis of this compound involves identifying its low-energy conformations, which are the most likely to be present and interact with a biological target. fiveable.me Computational methods, such as quantum mechanics calculations and molecular mechanics force fields, can be used to predict the relative energies of different conformers. For this compound, the orientation of the hydroxyl and methyl groups relative to the phenazine ring system would be a key focus of such an analysis.

Binding affinity, often expressed as the binding free energy (ΔG), quantifies the strength of the interaction between a ligand and its target. Lower, more negative values indicate a stronger and more stable interaction. Computational methods to predict binding affinity range from relatively simple scoring functions used in molecular docking to more rigorous but computationally expensive methods like free energy perturbation (FEP) and thermodynamic integration (TI).

For this compound, docking scores can provide an initial estimate of its binding affinity to various protein targets. More advanced calculations, often performed on the results of MD simulations, can yield more accurate predictions. These predictions are valuable for prioritizing compounds for experimental testing and for understanding the structure-activity relationships of phenazine derivatives. chemrxiv.org

Table 2: Theoretical Binding Affinity Predictions for this compound against Various Target Classes

| Target Class | Example Protein | Predicted Binding Affinity (kcal/mol) |

| Kinase | C-Kit Kinase | -8.5 to -10.0 |

| Cholinesterase | Acetylcholinesterase | -7.0 to -9.0 |

| DNA Intercalator | Topoisomerase II | -6.5 to -8.0 |

Note: These values are hypothetical and represent a plausible range based on studies of similar phenazine compounds. yuksekihtisasuniversitesi.edu.trfums.ac.ir

In Silico Pathway Elucidation for Biosynthesis and Metabolism

Computational approaches are increasingly used to predict the biosynthetic pathways of natural products and to anticipate how they might be metabolized in biological systems.

The biosynthesis of phenazine compounds in bacteria is known to originate from the shikimate pathway. frontiersin.org The core phenazine scaffold is synthesized from chorismic acid. scite.aiplos.org For this compound, the biosynthetic pathway would involve the formation of the phenazine-1-carboxylic acid (PCA) intermediate. Subsequent enzymatic steps would include hydroxylation and methylation. In silico pathway elucidation tools can help to propose the specific enzymes responsible for these transformations by comparing the genomic data of a producing organism with known biosynthetic gene clusters for other phenazines. The final steps to produce this compound would likely involve a hydroxylase to introduce the hydroxyl group at the 1-position and a methyltransferase to add the methyl group at the 9-position.

Table 3: Postulated Key Enzymatic Steps in the Biosynthesis of this compound

| Step | Precursor | Enzyme Class (Hypothetical) | Product |

| 1 | Phenazine-1-carboxylic acid | Monooxygenase | 1-Hydroxy-phenazine-9-carboxylic acid |

| 2 | 1-Hydroxy-phenazine-9-carboxylic acid | Decarboxylase | 1-Phenazinol |

| 3 | 1-Phenazinol | Methyltransferase | This compound |

Note: This represents a simplified, hypothetical pathway.

In silico metabolism prediction tools can forecast the metabolic fate of this compound in, for example, the human body. These tools use databases of known metabolic reactions and algorithms to predict the sites on the molecule that are most likely to be modified by metabolic enzymes, such as the cytochrome P450 (CYP) family. nih.gov For this compound, potential metabolic transformations could include further oxidation of the phenazine ring, conjugation of the hydroxyl group (e.g., glucuronidation or sulfation), or oxidation of the methyl group. Predicting these metabolites is crucial in the early stages of drug development to identify potentially active or toxic byproducts.

Future Research Directions and Unexplored Avenues

Novel Biosynthetic Enzymes and Pathways in Phenazinol Diversity

The biosynthesis of phenazine (B1670421) natural products is a fascinating area of research, with many enzymes and pathways yet to be discovered. nih.gov While the core phenazine biosynthetic pathway is relatively conserved, the diversity of phenazine structures found in nature suggests a wide array of modifying enzymes. nih.gov Future research should focus on identifying and characterizing the specific enzymes responsible for the methylation and hydroxylation patterns observed in compounds like 9-Methyl-1-phenazinol. The discovery of novel methyltransferases, hydroxylases, and other tailoring enzymes will not only enhance our understanding of phenazine biosynthesis but also provide new biocatalytic tools for the chemoenzymatic synthesis of novel phenazinol analogues. nih.gov Exploring diverse microbial sources, particularly from unique environmental niches, could lead to the discovery of new phenazine biosynthetic gene clusters and, consequently, novel phenazinol derivatives with unique biological activities. usm.edu

Advanced Synthetic Methodologies for Complex this compound Analogues

While classical methods for phenazine synthesis, such as the Wohl-Aue reaction, have been established, there is a growing need for more efficient, sustainable, and versatile synthetic strategies. guidechem.com Future research in this area should prioritize the development of advanced synthetic methodologies to access complex analogues of this compound. This includes the exploration of modern synthetic techniques like C-H activation, cross-coupling reactions, and multicomponent reactions to functionalize the phenazine core with greater precision and efficiency. researchgate.netmdpi.com The development of "green" synthetic routes that minimize the use of hazardous reagents and solvents is also a critical direction. guidechem.com Furthermore, creating modular synthetic pathways would enable the rapid generation of a library of this compound analogues with diverse substitution patterns, facilitating structure-activity relationship (SAR) studies. rroij.comnih.gov

Deeper Elucidation of Cellular and Molecular Mechanisms

A thorough understanding of the cellular and molecular mechanisms underlying the biological activities of this compound is crucial for its potential therapeutic applications. Many phenazine compounds are known to be redox-active, and this property often plays a central role in their mechanism of action. mdpi.com Future research should aim to unravel the specific intracellular targets of this compound and how it modulates cellular signaling pathways. Investigating its effects on processes such as apoptosis, cell cycle regulation, and inflammatory responses will provide valuable insights. mdpi.comresearchgate.net Advanced techniques in chemical biology and proteomics can be employed to identify protein binding partners and elucidate the downstream effects of target engagement. A deeper mechanistic understanding will be instrumental in guiding the rational design of more potent and selective derivatives.

Development of High-Throughput Screening Assays for Mechanistic Insights

To accelerate the discovery of new biological activities and to gain deeper mechanistic insights into this compound and its analogues, the development of high-throughput screening (HTS) assays is essential. These assays can be designed to monitor a wide range of cellular processes, such as enzyme activity, protein-protein interactions, gene expression, and cell viability. For instance, HTS assays could be developed to screen for inhibitors of specific enzymes implicated in disease or to identify compounds that modulate particular signaling pathways. The data generated from HTS campaigns can provide valuable preliminary information on the bioactivity spectrum of a library of phenazinol derivatives, enabling the rapid identification of promising lead compounds for further development.

Computational Design of Phenazinol Derivatives with Tuned Properties

Computational chemistry and molecular modeling offer powerful tools for the rational design of this compound derivatives with optimized properties. researchgate.net By employing techniques such as quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular docking, it is possible to predict the biological activity of novel analogues and to design compounds with improved potency, selectivity, and pharmacokinetic profiles. researchgate.netmdpi.com Computational methods can also be used to predict key physicochemical properties, such as solubility and redox potential, which are critical for various applications. rsc.orgrsc.org For example, density functional theory (DFT) calculations can be utilized to understand the electronic structure of phenazinol derivatives and to guide the design of compounds with specific redox characteristics. rsc.org This in silico approach can significantly reduce the time and resources required for the experimental synthesis and testing of new compounds, thereby accelerating the drug discovery and development process. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.